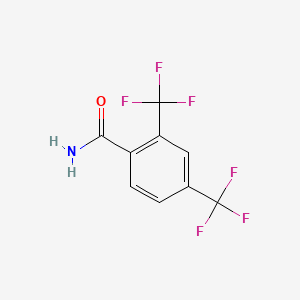

2,4-Bis(trifluoromethyl)benzamide

Description

The exact mass of the compound 2,4-Bis(trifluoromethyl)benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Bis(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Bis(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXIIQGMMJQZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371128 | |

| Record name | 2,4-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53130-45-3 | |

| Record name | 2,4-Bis(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53130-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53130-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzamide is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the benzamide scaffold significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, structure, and plausible synthetic approaches for 2,4-Bis(trifluoromethyl)benzamide, compiled from available scientific literature and chemical databases.

Chemical Properties and Structure

2,4-Bis(trifluoromethyl)benzamide, with the molecular formula C₉H₅F₆NO, is a solid at room temperature. The trifluoromethyl groups at the 2- and 4-positions of the benzene ring are strong electron-withdrawing groups, which impact the reactivity and electronic properties of the molecule.

Table 1: Physicochemical Properties of 2,4-Bis(trifluoromethyl)benzamide

| Property | Value | Source |

| Molecular Formula | C₉H₅F₆NO | --INVALID-LINK-- |

| Molecular Weight | 257.13 g/mol | --INVALID-LINK-- |

| Melting Point | 163-167 °C (for 3,5-isomer) | Commercial supplier data for the related 3,5-isomer. Specific data for the 2,4-isomer is not consistently reported. |

| Boiling Point | Not available | Data not found in the public domain. |

| Solubility | Not available | Specific solubility data in common solvents has not been formally published. General solubility is expected in polar organic solvents. |

| Appearance | White to off-white crystalline powder (inferred) | General appearance for similar benzamide compounds. |

Experimental Protocols: Synthesis of 2,4-Bis(trifluoromethyl)benzamide

General Method 1: From 2,4-Bis(trifluoromethyl)benzoic Acid

This is a common and straightforward method for the preparation of primary amides from carboxylic acids. The process involves the activation of the carboxylic acid, followed by amidation.

Step 1: Activation of the Carboxylic Acid

2,4-Bis(trifluoromethyl)benzoic acid is converted to a more reactive acyl chloride.

-

Reagents: 2,4-Bis(trifluoromethyl)benzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure: 2,4-Bis(trifluoromethyl)benzoic acid is dissolved in a dry, inert solvent such as dichloromethane (DCM) or toluene. A slight excess of thionyl chloride or oxalyl chloride is added dropwise, along with a catalytic amount of DMF. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (SO₂ or CO and CO₂) ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2,4-bis(trifluoromethyl)benzoyl chloride.

Step 2: Amidation

The resulting acyl chloride is reacted with an ammonia source to form the amide.

-

Reagents: 2,4-Bis(trifluoromethyl)benzoyl chloride, concentrated aqueous ammonia (NH₄OH) or ammonia gas (NH₃).

-

Procedure: The crude 2,4-bis(trifluoromethyl)benzoyl chloride is dissolved in a dry, inert solvent (e.g., DCM, THF). The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia is added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The product is then isolated by extraction and purified by recrystallization or column chromatography.

General Method 2: Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile

This method involves the partial hydrolysis of a nitrile to the corresponding primary amide.

-

Reagents: 2,4-Bis(trifluoromethyl)benzonitrile, a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium hydroxide) with a co-solvent.

-

Procedure for Acid-Catalyzed Hydrolysis: 2,4-Bis(trifluoromethyl)benzonitrile is treated with concentrated sulfuric acid, often with gentle heating. The reaction is carefully monitored to prevent over-hydrolysis to the carboxylic acid. Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed, and purified.

-

Procedure for Base-Catalyzed Hydrolysis: The nitrile is refluxed in a solution of a base, such as sodium hydroxide, in an aqueous alcohol mixture. The reaction conditions (temperature, time, and concentration of the base) need to be carefully controlled to favor the formation of the amide over the carboxylate salt. Work-up typically involves neutralization and extraction of the product.

Visualizations

Logical Relationship Diagram: General Synthesis of 2,4-Bis(trifluoromethyl)benzamide

The following diagram illustrates the two general synthetic pathways described above.

Caption: General synthetic routes to 2,4-Bis(trifluoromethyl)benzamide.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public scientific literature regarding the biological activity and any associated signaling pathways for 2,4-Bis(trifluoromethyl)benzamide. While some structurally related bis(trifluoromethyl)benzamide derivatives have been investigated as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP), which plays a role in cholesterol metabolism, no such activity has been explicitly reported for the 2,4-isomer.[1][2][3]

The trifluoromethyl groups are known to enhance drug-like properties, and benzamides are a common scaffold in pharmacologically active molecules. Therefore, it is plausible that 2,4-Bis(trifluoromethyl)benzamide could be a subject of interest in drug discovery programs. However, without experimental data, any discussion of its biological effects or mechanisms of action would be speculative.

Conclusion

2,4-Bis(trifluoromethyl)benzamide is a chemical entity with potential applications in medicinal chemistry and materials science, largely inferred from the properties of its constituent functional groups. While its fundamental physicochemical properties like molecular formula and weight are well-established, more detailed experimental data on solubility and reactivity are needed. The synthesis can be approached through standard organic chemistry transformations, although specific optimized protocols are not yet published. The biological activity of this specific isomer remains an open area for investigation. This guide provides a foundational understanding of 2,4-Bis(trifluoromethyl)benzamide for researchers and professionals in related fields, highlighting the current state of knowledge and identifying areas for future research.

References

- 1. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl...: Ingenta Connect [ingentaconnect.com]

- 2. zuj.edu.jo [zuj.edu.jo]

- 3. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [gynecology.orscience.ru]

Spectroscopic and Spectrometric Characterization of Trifluoromethylated Benzamides: An Analytical Overview

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for key trifluoromethylated benzamide analogs, specifically 2-(trifluoromethyl)benzamide and 4-(trifluoromethyl)benzamide. Due to a lack of available experimental data for 2,4-Bis(trifluoromethyl)benzamide, this document focuses on its constituent isomers to provide valuable comparative analytical data for researchers, scientists, and professionals in drug development. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data are also detailed.

Methodologies and Experimental Protocols

The acquisition of spectroscopic and spectrometric data for benzamide derivatives follows standardized protocols to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra involves dissolving a few milligrams of the analyte in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[1]

-

¹H NMR and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, the solvent peak is often used as a secondary reference.

-

Sample Preparation: The sample is dissolved in the appropriate deuterated solvent to a concentration of approximately 5-10 mg/mL. The solution is then transferred to an NMR tube.

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} spectra. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For complex structures, two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed to aid in structural elucidation.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, the sample is ground with spectroscopic grade KBr and pressed into a thin disc.[2] The Nujol mull technique involves grinding the sample with a mulling agent to form a paste that is then placed between salt plates.[2]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.[3]

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1 mg/mL or less).[4] The solution is then introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which aids in confirming the elemental composition.[3]

Spectroscopic Data of Analogous Compounds

The following tables summarize the available spectroscopic data for 2-(trifluoromethyl)benzamide and 4-(trifluoromethyl)benzamide.

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-(Trifluoromethyl)benzamide | - | Data not available in search results |

| 4-(Trifluoromethyl)benzamide | DMSO-d₆ | 10.48 (s, 1H), 8.15 (d, J = 8.1 Hz, 2H), 7.92 (d, J = 8.3 Hz, 2H), 7.79 (d, J=7.7 Hz, 2H), 7.39 (t, J=7.8 Hz, 2H), 7.12 (t, J=7.4 Hz, 1H)[3] |

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(Trifluoromethyl)benzamide | - | Data not available in search results |

| 4-(Trifluoromethyl)benzamide | - | Data not available in search results |

Table 3: IR Spectroscopy Data

| Compound | Method | Key Absorption Bands (cm⁻¹) |

| 2-(Trifluoromethyl)benzamide | - | Data not available in search results |

| 4-(Trifluoromethyl)benzamide | Film | 3326, 2923, 1641, 1540, 1451, 1376, 1259, 802, 727, 694[3] |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |

| 2-(Trifluoromethyl)benzamide | - | Data not available in search results | Data not available in search results |

| 4-(Trifluoromethyl)benzamide | HRMS | 212.1075 | 212.1074[3] |

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectroscopic data for the characterization of a novel compound like 2,4-Bis(trifluoromethyl)benzamide is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

The Trifluoromethylated Benzamide Scaffold: A Versatile Modulator of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl group into the benzamide scaffold has emerged as a powerful strategy in modern medicinal chemistry, yielding a diverse array of potent and selective modulators of critical biological pathways. The unique physicochemical properties conferred by the trifluoromethyl moiety, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, have enabled the development of compounds targeting a range of therapeutic areas, including oncology, immunology, and neurology. This technical guide provides a comprehensive overview of the mechanisms of action of trifluoromethylated benzamides, focusing on their roles as inhibitors of the Hedgehog signaling pathway, modulators of the Kv1.3 potassium ion channel, and inhibitors of histone deacetylases (HDACs). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising chemical space.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. Several trifluoromethylated benzamides have been identified as potent inhibitors of this pathway, primarily by targeting the G-protein coupled receptor Smoothened (SMO).

Mechanism of Action

In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of SMO. Upon binding of Hedgehog to PTCH, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. Trifluoromethylated benzamides have been shown to bind to and inhibit the function of SMO, thereby blocking the downstream activation of GLI and suppressing tumor growth.[1][2][3]

Quantitative Data: Inhibition of Hedgehog Signaling

| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |

| Compound 13d | Hedgehog Pathway | Gli-luciferase reporter | 1.44 | NIH 3T3 | [4] |

| Vismodegib (GDC-0449) | SMO | Bodipy-cyclopamine binding | 3 | - | [1] |

| HH-1 | SMO | Gli-luciferase reporter | <100 | NIH 3T3 | [1] |

| HH-13 | SMO | Gli-luciferase reporter | <100 | NIH 3T3 | [1] |

| HH-20 | SMO | Gli-luciferase reporter | <100 | NIH 3T3 | [1] |

Experimental Protocol: Gli-Luciferase Reporter Assay

This assay is widely used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI.[5][6][7][8]

Materials:

-

NIH 3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (for normalization).

-

Complete Culture Medium (CCM): DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

-

Low-Serum Culture Medium (LCCM): DMEM supplemented with 0.5% FBS.

-

Sonic Hedgehog (Shh)-conditioned medium or purified Shh protein.

-

Test compounds (trifluoromethylated benzamides).

-

Dual-Luciferase Reporter Assay System.

-

96-well white, clear-bottom plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed NIH 3T3-Gli-Luc cells in a 96-well plate at a density of 2.5 x 104 cells/well in CCM and incubate overnight at 37°C and 5% CO2 until confluent.

-

Serum Starvation: Carefully replace the CCM with LCCM and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in LCCM. Add the diluted compounds to the cells and incubate for 1-2 hours.

-

Pathway Activation: Add Shh-conditioned medium or a final concentration of 100 ng/mL purified Shh protein to the wells (except for the unstimulated control).

-

Incubation: Incubate the plate for 24-30 hours at 37°C and 5% CO2.

-

Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Modulation of the Kv1.3 Potassium Ion Channel

The voltage-gated potassium channel Kv1.3 plays a critical role in the regulation of T-lymphocyte activation and proliferation.[9][10] Blockade of Kv1.3 leads to membrane depolarization, which attenuates the calcium signaling required for T-cell activation, making it an attractive target for the treatment of autoimmune diseases. Trifluoromethylated benzamides have been developed as potent and selective blockers of the Kv1.3 channel.

Mechanism of Action

Kv1.3 channels are tetrameric proteins that form a potassium-selective pore in the cell membrane. Upon membrane depolarization, the channel opens, allowing potassium ions to flow out of the cell, which helps to maintain the negative resting membrane potential. This potential is crucial for the sustained influx of calcium required for T-cell activation. Trifluoromethylated benzamides are thought to bind within the pore of the Kv1.3 channel, physically occluding the passage of potassium ions and thereby inhibiting channel function.[11] This leads to T-cell membrane depolarization and suppression of the immune response.

Quantitative Data: Inhibition of Kv1.3 Channel

| Compound | Assay | IC50 (nM) | Cell Line | Reference |

| trans-18 | Whole-cell patch-clamp | 122 | HEK293 | [12] |

| trans-16 | Whole-cell patch-clamp | 166 | HEK293 | [12] |

| cis-14i | Whole-cell patch-clamp | 326 | - | [10] |

| cis-14d | Whole-cell patch-clamp | 505 | - | [10] |

| PAC (cyclohexyl-substituted benzamide) | 86Rb-flux | 270 | - | [11] |

| trans-N-propylcarbamoyloxy-PAC | 86Rb-flux | 50 | - | [11] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in live cells.[12][13][14][15][16]

Materials:

-

Cells expressing Kv1.3 channels (e.g., HEK293 cells stably expressing Kv1.3 or primary T-lymphocytes).

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

-

Test compounds (trifluoromethylated benzamides).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Inverted microscope.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips in a recording chamber on the stage of an inverted microscope.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Current Recording: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents.

-

Compound Application: Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

-

Data Acquisition: Record Kv1.3 currents in the presence of the compound until a steady-state block is achieved.

-

Data Analysis: Measure the peak current amplitude at each compound concentration. Calculate the percentage of current inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. HDACs are often overexpressed in cancer cells, leading to aberrant gene expression and tumor progression. Trifluoromethyl ketones, a class of compounds that can be derived from trifluoromethylated benzamides, have been identified as potent HDAC inhibitors.[17][18][19]

Mechanism of Action

HDAC enzymes contain a zinc ion in their active site that is essential for catalysis. The trifluoromethyl ketone moiety of these inhibitors is thought to act as a zinc-binding group. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the ketone carbonyl, which, upon binding to the active site zinc, is believed to exist in a hydrated gem-diol form. This hydrated ketone mimics the tetrahedral transition state of the deacetylation reaction, leading to potent and often slow-binding inhibition of the enzyme.[20] Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[21]

Quantitative Data: Inhibition of HDACs

| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |

| 10c (TFPA) | Growth Inhibition | Cytotoxicity | 9.14 | HCT116 | [17] |

| 20 (TFMK) | HDACs | - | submicromolar | HT1080, MDA 435 | [19] |

| 4 (TFMK) | HDAC4 | Fluorometric | 0.0051 | - | [22] |

| 4 (TFMK) | HDAC7 | Fluorometric | 0.0047 | - | [22] |

| 4 (TFMK) | HDAC8 | Fluorometric | 0.230 | - | [22] |

Experimental Protocol: Fluorometric HDAC Activity Assay

This assay measures HDAC activity by detecting the deacetylation of a fluorogenic substrate.[23][24][25][26][27]

Materials:

-

Recombinant human HDAC enzyme.

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A).

-

Test compounds (trifluoromethyl ketones).

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer.

-

Reaction Setup: In a 96-well black microplate, add the HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination and Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15-20 minutes.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Other Therapeutic Applications

The versatility of the trifluoromethylated benzamide scaffold extends to other therapeutic areas, including the development of agents for neurological disorders and anti-inflammatory drugs.

-

Neurological Disorders: Certain trifluoromethylated benzamides have been investigated for their potential in treating neurological conditions. For instance, some compounds have shown antidepressant-like effects in preclinical models, potentially through modulation of the serotonergic system.[28][29][30]

-

Anti-inflammatory Activity: The anti-inflammatory properties of benzamides are also an area of active research. Some trifluoromethylated derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[31][32][33]

While the mechanisms of action in these areas are still under investigation for many trifluoromethylated benzamides, the initial findings highlight the broad therapeutic potential of this chemical class.

Conclusion

Trifluoromethylated benzamides represent a highly valuable and versatile class of compounds with diverse mechanisms of action. Their ability to potently and selectively modulate key biological targets such as SMO in the Hedgehog pathway, the Kv1.3 ion channel, and HDAC enzymes underscores their significance in modern drug discovery. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this promising scaffold for the development of novel therapeutics.

References

- 1. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.stanford.edu [web.stanford.edu]

- 6. bio-protocol.org [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Benzamide derivatives as blockers of Kv1.3 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of the chemical space of benzamide-based voltage-gated potassium channel KV1.3 inhibitors [hrcak.srce.hr]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]

- 16. sophion.com [sophion.com]

- 17. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Trifluoromethyl ketones as inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 21. Inhibition and mechanism of HDAC8 revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 24. resources.novusbio.com [resources.novusbio.com]

- 25. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 26. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. webhome.auburn.edu [webhome.auburn.edu]

- 33. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2,4-Bis(trifluoromethyl)benzamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-bis(trifluoromethyl)benzamide scaffold is a unique and promising pharmacophore in modern medicinal chemistry. The presence of two trifluoromethyl groups on the benzamide core significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides an in-depth analysis of the current research on the biological activities of 2,4-bis(trifluoromethyl)benzamide derivatives, with a focus on their potential as anticancer and anti-trypanosomal agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this area.

Anticancer Activity: Targeting Glioblastoma through HSP27 Inhibition

Recent studies have identified 2,4-bis(trifluoromethyl)benzamide derivatives as potent inhibitors of Heat Shock Protein 27 (HSP27), a molecular chaperone implicated in the survival and therapeutic resistance of cancer cells. In glioblastoma (GBM), a particularly aggressive form of brain cancer, HSP27 plays a crucial role in stabilizing the androgen receptor (AR), which has been identified as a potential therapeutic target. Inhibition of HSP27 leads to the degradation of AR, thereby suppressing tumor growth.

Quantitative Data: Anti-proliferative Activity in Glioblastoma Cell Lines

The anti-proliferative effects of a series of N-(3-((benzyl)oxy)-4-(methylsulfonamido)phenyl)-2,4-bis(trifluoromethyl)benzamide derivatives were evaluated against two human glioblastoma cell lines, U87 and T98G. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound ID | R1 Substitution | U87 IC50 (µM) | T98G IC50 (µM) |

| 1 | 2,5-Dimethoxy | 2.65 ± 0.50 | >10 |

| 18 | 2,5-Dimethoxy | >10 | >10 |

| 4 | 4-Fluoro | 0.035 ± 0.005 | 0.042 ± 0.006 |

| 26 | 4-Trifluoromethyl | 0.023 ± 0.003 | 0.029 ± 0.004 |

Note: The above data is a representation of findings from cited research. For complete datasets, refer to the original publications.

Signaling Pathway: HSP27 Inhibition in Glioblastoma

The following diagram illustrates the proposed mechanism of action for 2,4-bis(trifluoromethyl)benzamide derivatives in glioblastoma cells. By inhibiting HSP27, these compounds disrupt the chaperone's ability to stabilize the androgen receptor, leading to AR degradation and subsequent suppression of tumor cell proliferation and survival.

Experimental Protocols

-

Cell Seeding: Glioblastoma cells (U87 or T98G) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with serial dilutions of the 2,4-bis(trifluoromethyl)benzamide derivatives (typically ranging from 0.01 to 100 µM) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a further 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Cell Lysis: Glioblastoma cells are treated with the test compounds for the desired time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Androgen Receptor and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The density of the bands is quantified using image analysis software, and the expression level of AR is normalized to the loading control.

Anti-trypanosomal Activity

Derivatives of 2,4-bis(trifluoromethyl)benzamide have also shown promise as agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), or sleeping sickness. The mechanism of action is believed to involve the disruption of tubulin polymerization, a critical process for the parasite's survival and replication.

Quantitative Data: In Vitro Anti-trypanosomal and Cytotoxicity Profile

A series of imidamide analogs, including a derivative containing the 2,4-bis(trifluoromethyl)benzamide moiety, were evaluated for their in vitro activity against Trypanosoma brucei and for their cytotoxicity against mammalian cells (e.g., mouse macrophage cells and human embryonic kidney cells).

| Compound ID | Core Structure | T. brucei IC50 (nM) | Mammalian Cell Cytotoxicity (IC50 in µM) |

| 10 | 2,4-Bis(trifluoromethyl)benzamide | 100 - 500 | >10 |

| 25 | Di-imidamide analog | 1 | >10 |

Note: The data presented is a summary from the cited literature. Compound 10 contains the 2,4-bis(trifluoromethyl)benzamide core. Compound 25 is a related, highly potent analog. For detailed structures and full datasets, please refer to the primary research articles.[1]

Proposed Mechanism: Inhibition of Tubulin Polymerization

The anti-trypanosomal effect of these compounds is attributed to their ability to interfere with the dynamics of microtubule formation in the parasite. By inhibiting tubulin polymerization, these derivatives disrupt essential cellular processes such as cell division and motility, ultimately leading to parasite death.

Experimental Protocols

-

Parasite Culture: Trypanosoma brucei brucei trypomastigotes are cultured in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal calf serum and other necessary components.

-

Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium.

-

Assay Setup: The parasite culture is diluted to a specific density and dispensed into 96-well plates. The serially diluted compounds are then added to the wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 to 72 hours.

-

Viability Assessment: A viability reagent, such as resazurin, is added to each well. After a further incubation period, the fluorescence (or absorbance) is measured using a plate reader.

-

Data Analysis: The percentage of parasite viability is calculated relative to untreated control wells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2,4-bis(trifluoromethyl)benzamide scaffold represents a valuable starting point for the development of novel therapeutic agents. The research highlighted in this guide demonstrates the potential of these derivatives in oncology, specifically in the treatment of glioblastoma through the inhibition of HSP27, and in parasitology as anti-trypanosomal agents that target tubulin polymerization.

Future research should focus on optimizing the potency and pharmacokinetic properties of these lead compounds. Structure-activity relationship (SAR) studies will be crucial in designing new analogs with improved efficacy and reduced off-target effects. Furthermore, a deeper investigation into the precise molecular interactions with their respective targets will aid in the rational design of next-generation inhibitors. The exploration of other potential biological activities of this versatile scaffold is also a promising avenue for future drug discovery efforts.

References

2,4-Bis(trifluoromethyl)benzamide: An In-Depth Technical Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but specific binding to a biological target. The subsequent optimization of these initial hits, often guided by structural biology, can lead to the development of highly potent and selective drug candidates.

This technical guide focuses on 2,4-bis(trifluoromethyl)benzamide, a fluorinated aromatic compound with potential as a valuable fragment for drug discovery campaigns. The incorporation of two trifluoromethyl (CF₃) groups onto the benzamide scaffold imparts unique physicochemical properties that can be advantageous for target engagement and pharmacokinetic profiles. The electron-withdrawing nature of the CF₃ groups can influence the acidity of the amide proton and the overall electronic distribution of the molecule, potentially leading to specific interactions with protein targets. Furthermore, the lipophilicity and metabolic stability of drug candidates are often enhanced by the presence of trifluoromethyl moieties.

While the benzamide core is a common motif in many approved drugs, and the utility of trifluoromethyl groups in medicinal chemistry is well-established, specific public domain data on 2,4-bis(trifluoromethyl)benzamide as a screening fragment is limited. This guide, therefore, will provide a comprehensive overview of its chemical properties, potential applications based on the characteristics of its constituent parts, and general experimental protocols relevant to its use in FBDD.

Physicochemical Properties of 2,4-Bis(trifluoromethyl)benzamide

The successful application of a fragment in a drug discovery program is highly dependent on its physicochemical properties. These properties influence its solubility, permeability, and how it interacts with biological targets. Key properties for 2,4-bis(trifluoromethyl)benzamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₆NO | PubChem[1] |

| Molecular Weight | 257.13 g/mol | PubChem[1] |

| CAS Number | 53130-45-3 | PubChem[1] |

| Appearance | White to off-white crystalline powder | Generic Supplier Data |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: Some data, such as precise solubility and melting point, may vary between suppliers and batches.

The "Rule of Three" is a set of guidelines often used to define a good fragment. These guidelines suggest a molecular weight under 300 Da, a LogP of 3 or less, no more than 3 hydrogen bond donors, and no more than 3 hydrogen bond acceptors. 2,4-Bis(trifluoromethyl)benzamide generally aligns well with these principles, making it a suitable candidate for inclusion in a fragment library.

Synthesis of 2,4-Bis(trifluoromethyl)benzamide

The synthesis of 2,4-bis(trifluoromethyl)benzamide can be achieved through several synthetic routes. A common method involves the amidation of the corresponding acyl chloride.

General Synthetic Workflow:

Caption: General synthetic scheme for 2,4-bis(trifluoromethyl)benzamide.

Experimental Protocol: Synthesis via Acyl Chloride

-

Acyl Chloride Formation: 2,4-Bis(trifluoromethyl)benzoic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is typically monitored by techniques like TLC or GC-MS until the starting material is consumed. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2,4-bis(trifluoromethyl)benzoyl chloride.

-

Amidation: The crude acyl chloride is dissolved in an appropriate aprotic solvent (e.g., DCM, THF). The solution is then added dropwise to a cooled (0 °C) and stirred solution of concentrated ammonium hydroxide or a solution of ammonia gas in a suitable solvent. The reaction is highly exothermic and should be controlled carefully. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction mixture is typically quenched with water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2,4-bis(trifluoromethyl)benzamide.

Application in Fragment-Based Drug Discovery

The utility of 2,4-bis(trifluoromethyl)benzamide as a fragment lies in its potential to form specific interactions with a variety of biological targets. The benzamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the trifluoromethyl groups can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, and can also increase the lipophilicity of the fragment, potentially leading to interactions with hydrophobic pockets in a protein's binding site.

Potential Biological Targets:

While specific targets for 2,4-bis(trifluoromethyl)benzamide are not extensively documented, benzamide-containing molecules have shown activity against a wide range of targets, including:

-

Enzymes: Proteases, kinases, and polymerases where the amide group can mimic a peptide bond.

-

G-protein coupled receptors (GPCRs): Where the aromatic rings and functional groups can interact with specific residues in the transmembrane domains.

-

Ion channels: By blocking the channel pore or allosterically modulating its function.

The presence of two trifluoromethyl groups could enhance binding to targets with fluorine-philic regions or where increased lipophilicity is favorable for binding.

Experimental Protocols for Fragment Screening

The initial step in utilizing 2,4-bis(trifluoromethyl)benzamide in a drug discovery campaign is to screen it against a biological target of interest. Due to the typically weak binding affinity of fragments, sensitive biophysical techniques are required for detection.

1. Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

References

An In-depth Technical Guide on the Solubility and Stability of 2,4-Bis(trifluoromethyl)benzamide in Organic Solvents

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the principles and practices for evaluating the solubility and stability of 2,4-Bis(trifluoromethyl)benzamide. The unique structure of this compound, featuring two trifluoromethyl groups, is known to significantly influence its physicochemical properties, making such evaluations critical for its application in pharmaceutical synthesis and formulation.[1]

Data Presentation

Quantitative data for solubility and stability are crucial for comparing the performance of a compound in different solvent systems and under various conditions. The following tables provide a standardized format for presenting such data.

Table 1: Solubility of 2,4-Bis(trifluoromethyl)benzamide in Various Organic Solvents at Different Temperatures

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Example: Acetone | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Example: Ethanol | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Example: Dichloromethane | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Example: Ethyl Acetate | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available |

Table 2: Stability of 2,4-Bis(trifluoromethyl)benzamide in an Organic Solvent Under Stress Conditions

| Stress Condition | Solvent System | Duration (hours) | Initial Concentration (mg/mL) | Remaining Compound (%) | Degradation Products Identified |

| Example: 50°C | Methanol/Water | 24 | Data Not Available | Data Not Available | Data Not Available |

| 48 | Data Not Available | Data Not Available | Data Not Available | ||

| Example: UV Light (254 nm) | Acetonitrile | 24 | Data Not Available | Data Not Available | Data Not Available |

| 48 | Data Not Available | Data Not Available | Data Not Available | ||

| Example: pH 9 | Ethanol/Buffer | 24 | Data Not Available | Data Not Available | Data Not Available |

| 48 | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of 2,4-Bis(trifluoromethyl)benzamide.

1. Isothermal Shake-Flask Method for Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

-

Materials:

-

2,4-Bis(trifluoromethyl)benzamide (purity ≥98%)

-

Selected organic solvents (HPLC grade)

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector

-

-

Procedure:

-

Add an excess amount of 2,4-Bis(trifluoromethyl)benzamide to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Shake the vial for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of 2,4-Bis(trifluoromethyl)benzamide using a validated HPLC method.

-

The solubility is then calculated based on the concentration and dilution factor.

-

2. Stress Testing for Stability Assessment

Stress testing is performed to evaluate the intrinsic stability of a compound by subjecting it to conditions more severe than those it is likely to encounter during storage and use.

-

Materials:

-

2,4-Bis(trifluoromethyl)benzamide

-

Selected organic solvents

-

pH buffers

-

Temperature-controlled oven

-

Photostability chamber with UV and visible light sources

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

-

-

Procedure:

-

Prepare stock solutions of 2,4-Bis(trifluoromethyl)benzamide in the chosen organic solvents.

-

For thermal stability, place vials of the solution in a temperature-controlled oven at elevated temperatures (e.g., 50°C, 70°C).

-

For photostability, expose vials of the solution to controlled UV and visible light in a photostability chamber.

-

For hydrolytic stability, mix the stock solution with acidic, neutral, and basic buffer solutions.

-

At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples.

-

Analyze the samples by HPLC to determine the concentration of the remaining 2,4-Bis(trifluoromethyl)benzamide.

-

Use a PDA or MS detector to identify any degradation products formed.

-

The stability is reported as the percentage of the compound remaining at each time point.

-

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination by Isothermal Shake-Flask Method.

Caption: General Workflow for Stability Assessment under Stress Conditions.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Synthesis of 2,4-Bis(trifluoromethyl)benzamide

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and historical development of the synthesis of 2,4-bis(trifluoromethyl)benzamide, a crucial intermediate in modern drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the core synthetic pathways, experimental protocols, and quantitative data associated with the preparation of this highly valuable compound.

Introduction: The Significance of Trifluoromethylated Benzamides

Core Synthetic Pathways

The synthesis of 2,4-bis(trifluoromethyl)benzamide can be achieved through several strategic pathways, primarily revolving around the formation of a key precursor, 2,4-bis(trifluoromethyl)benzoic acid, or the hydrolysis of 2,4-bis(trifluoromethyl)benzonitrile. These precursors are themselves synthesized from more readily available starting materials.

Pathway 1: From 2,4-Bis(trifluoromethyl)benzoic Acid

This pathway involves the initial synthesis of 2,4-bis(trifluoromethyl)benzoic acid, followed by its conversion to the corresponding benzamide.

Pathway 2: From 2,4-Bis(trifluoromethyl)benzonitrile

An alternative route proceeds through the synthesis of 2,4-bis(trifluoromethyl)benzonitrile, which is then hydrolyzed to the target benzamide.

Experimental Protocols

The following are detailed experimental methodologies for the key transformations in the synthesis of 2,4-bis(trifluoromethyl)benzamide, based on established procedures for analogous compounds.

Synthesis of 2,4-Bis(trifluoromethyl)benzoic Acid

Step 1: Grignard Reagent Formation and Carboxylation of 2,4-Bis(trifluoromethyl)bromobenzene

To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) and a crystal of iodine are added. The flask is gently heated under a stream of nitrogen. Anhydrous tetrahydrofuran (THF) is added, followed by a small amount of a solution of 2,4-bis(trifluoromethyl)bromobenzene (1.0 eq) in THF to initiate the reaction. Once the Grignard reaction has started, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours. The flask is then cooled in an ice bath, and dry carbon dioxide gas is bubbled through the solution for several hours until the reaction is complete. The reaction is quenched by the slow addition of 1 M hydrochloric acid.

Synthesis of 2,4-Bis(trifluoromethyl)benzamide from 2,4-Bis(trifluoromethyl)benzoic Acid

Step 2a: Formation of 2,4-Bis(trifluoromethyl)benzoyl Chloride

2,4-Bis(trifluoromethyl)benzoic acid (1.0 eq) is suspended in dichloromethane containing a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride (1.1 eq) is added dropwise to the suspension at room temperature. The reaction mixture is stirred for 2-3 hours, or until the evolution of gas ceases and a clear solution is obtained. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2,4-bis(trifluoromethyl)benzoyl chloride.

Step 2b: Amidation of 2,4-Bis(trifluoromethyl)benzoyl Chloride

The crude 2,4-bis(trifluoromethyl)benzoyl chloride is dissolved in a suitable solvent such as THF or dichloromethane and cooled in an ice bath. Aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-bis(trifluoromethyl)benzamide.

Synthesis of 2,4-Bis(trifluoromethyl)benzamide from 2,4-Bis(trifluoromethyl)benzonitrile

Step 1: Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile

2,4-Bis(trifluoromethyl)benzonitrile (1.0 eq) is added to a solution of sodium hydroxide (2.0 eq) in a mixture of water and a co-solvent such as ethanol or DMSO. The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 2,4-bis(trifluoromethyl)benzamide.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic steps, compiled from analogous reactions reported in the literature.

| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Grignard & Carboxylation | 2,4-Bis(trifluoromethyl)bromobenzene | Mg, CO₂ | THF | 65 (reflux) | 2-4 | 70-85 |

| Acid Chloride Formation | 2,4-Bis(trifluoromethyl)benzoic acid | (COCl)₂ or SOCl₂ | CH₂Cl₂ | Room Temp. | 2-3 | >95 (crude) |

| Amidation | 2,4-Bis(trifluoromethyl)benzoyl chloride | NH₄OH | THF | 0 - Room Temp. | 1-2 | 85-95 |

| Nitrile Hydrolysis | 2,4-Bis(trifluoromethyl)benzonitrile | NaOH, H₂O | Ethanol/H₂O | 100 (reflux) | 4-6 | 80-90 |

Table 1: Summary of Reaction Conditions and Yields

Logical Workflow for Synthesis Route Selection

The choice of synthetic pathway often depends on the availability of starting materials, scalability, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route.

Conclusion

The synthesis of 2,4-bis(trifluoromethyl)benzamide represents a significant achievement in the field of medicinal chemistry, providing a valuable scaffold for the development of novel therapeutics. While the exact historical origins of its first synthesis may be embedded within the broader progress of fluorine chemistry, the logical synthetic pathways presented herein, derived from established chemical principles, offer reliable and efficient methods for its preparation. The detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the ongoing quest for innovative drug discovery.

The Pivotal Role of the 2,4-Bis(trifluoromethyl)benzamide Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – The 2,4-bis(trifluoromethyl)benzamide core is emerging as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents for a range of diseases. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, biological activities, and mechanisms of action associated with this promising chemical entity. The strategic incorporation of two trifluoromethyl groups onto the benzamide framework profoundly influences the physicochemical properties of the molecules, enhancing their lipophilicity, metabolic stability, and binding affinity to various biological targets.

Synthesis of 2,4-Bis(trifluoromethyl)benzamide Derivatives

The synthesis of 2,4-bis(trifluoromethyl)benzamide derivatives typically involves the amidation of a 2,4-bis(trifluoromethyl)benzoyl chloride precursor. A general synthetic protocol is outlined below.

Experimental Protocol: General Synthesis of N-substituted-2,4-bis(trifluoromethyl)benzamides

This protocol describes a representative synthesis of an N-substituted 2,4-bis(trifluoromethyl)benzamide derivative.

Materials:

-

2,4-Bis(trifluoromethyl)benzoyl chloride

-

A primary or secondary amine

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of the desired amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4-bis(trifluoromethyl)benzoyl chloride (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2,4-bis(trifluoromethyl)benzamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activities and Therapeutic Potential

Derivatives of 2,4-bis(trifluoromethyl)benzamide have shown promise in several therapeutic areas, primarily as enzyme inhibitors and modulators of signaling pathways.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Several trifluoromethylated benzamide derivatives have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in the management of dyslipidemia.[1][2] Inhibition of CETP raises high-density lipoprotein (HDL) cholesterol levels, which is generally associated with a reduced risk of cardiovascular diseases. The 2,4-bis(trifluoromethyl)phenyl moiety often contributes to the hydrophobic interactions within the CETP binding pocket.[2]

| Compound ID | Substitution Pattern | CETP Inhibition IC₅₀ (µM) | Reference |

| 9c | 3,5-bis(trifluoromethyl)benzylamino | 1.03 | [2] |

Note: Data for a closely related analog is presented due to the lack of specific public data for a 2,4-bis(trifluoromethyl)benzamide series.

Antiparasitic Activity

Trifluoromethylated benzimidazole derivatives, which share structural similarities with benzamides, have demonstrated potent activity against a range of parasites, including Giardia lamblia and Entamoeba histolytica. The trifluoromethyl groups are often crucial for this biological activity.

| Compound ID | Parasite | IC₅₀ (µM) | Reference |

| Compound 20 | Trichinella spiralis | As active as Albendazole | [3] |

Note: Data for a related trifluoromethylated benzimidazole is provided as a relevant example of the potential of trifluoromethyl groups in antiparasitic drug design.

Cholinesterase Inhibition

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, a structural analog, has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[4]

| Compound | Target | IC₅₀ (µM) | Reference |

| 4a | AChE | 18.2 - 196.6 | [4] |

| 4a | BuChE | 9.2 - 196.2 | [4] |

Note: Data for a closely related analog is presented to illustrate the potential of the bis(trifluoromethyl)phenyl motif in targeting cholinesterases.

Mechanism of Action: Modulation of the Hedgehog Signaling Pathway

While a specific signaling pathway for 2,4-bis(trifluoromethyl)benzamide has not been definitively elucidated in publicly available literature, structurally related trifluoromethyl-containing benzamides have been shown to inhibit the Hedgehog (Hh) signaling pathway.[5] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[6] These inhibitors typically target the Smoothened (Smo) receptor, a key component of the Hh pathway.

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the putative point of intervention for benzamide-based inhibitors.

Caption: Putative mechanism of Hedgehog pathway inhibition.

Experimental Protocol: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol provides a method to assess the inhibitory activity of compounds on the Hedgehog signaling pathway.[5]

Cell Line: Shh-light 2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).

Procedure:

-

Seed Shh-light 2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the 2,4-bis(trifluoromethyl)benzamide test compounds. Include a known Hedgehog pathway inhibitor (e.g., vismodegib) as a positive control and DMSO as a vehicle control.

-

Induce Hedgehog pathway activation by adding a conditioned medium containing the Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG).

-

Incubate the cells for 48-72 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflows

The development of 2,4-bis(trifluoromethyl)benzamide derivatives as therapeutic agents follows a structured workflow from initial design to preclinical evaluation.

Caption: Drug discovery workflow for benzamide derivatives.

Conclusion

The 2,4-bis(trifluoromethyl)benzamide scaffold represents a versatile and potent core for the design of novel therapeutic agents. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it an attractive starting point for developing inhibitors of various enzymes and modulators of key signaling pathways. Further exploration of the structure-activity relationships of this class of compounds is warranted to fully exploit their therapeutic potential in areas such as cardiovascular disease, parasitic infections, and oncology.

References

- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jppres.com [jppres.com]

Methodological & Application

Application Note and Protocol: Microwave-Assisted Synthesis of 2,4-Bis(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, with amides being prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Traditional methods for amide synthesis often require harsh reaction conditions, long reaction times, and the use of stoichiometric coupling reagents, which can lead to significant waste generation.[1][2] In recent years, microwave-assisted organic synthesis has emerged as a powerful green chemistry tool, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[3][4][5] This application note provides a detailed protocol for the rapid and efficient synthesis of 2,4-Bis(trifluoromethyl)benzamide from 2,4-bis(trifluoromethyl)benzoic acid using microwave irradiation. This method avoids the need for hazardous reagents and lengthy procedures, aligning with the principles of green chemistry.[3][6]

Reaction Scheme

The synthesis proceeds via the direct amidation of 2,4-bis(trifluoromethyl)benzoic acid with an ammonia source under microwave irradiation.

Experimental Protocol

This protocol is based on general procedures for microwave-assisted amidation of aromatic carboxylic acids.[3][4][7][8] Researchers should optimize the reaction conditions for their specific microwave reactor and scale.

Materials and Reagents:

-

2,4-Bis(trifluoromethyl)benzoic acid

-

Urea or Concentrated Ammonium Hydroxide (28-30%)

-

High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)) or solvent-free conditions

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Microwave synthesis reactor with temperature and pressure monitoring

-

Glass reaction vessel suitable for microwave synthesis

-

Magnetic stir bar

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2,4-bis(trifluoromethyl)benzoic acid (e.g., 1.0 mmol, 258.1 mg).

-

Addition of Ammonia Source:

-

Option A (Solvent-Free with Urea): Add urea (e.g., 2.0-3.0 mmol, 120-180 mg).

-

Option B (With Solvent and Ammonium Hydroxide): Add a high-boiling polar solvent such as DMF or DMSO (2-3 mL) and concentrated ammonium hydroxide (e.g., 5-10 mmol). Caution: The use of ammonium hydroxide will generate pressure in the sealed vessel.

-

-

Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-180°C) for a specified time (e.g., 10-30 minutes). The microwave power should be adjusted to maintain the target temperature. Monitor the internal pressure of the vessel, ensuring it remains within the safe operating limits of the reactor.

-

Work-up and Isolation:

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Carefully open the vessel in a well-ventilated fume hood.

-

If a solvent was used, transfer the reaction mixture to a larger flask. If the reaction was solvent-free, dissolve the solid residue in a suitable organic solvent like ethyl acetate.

-

Pour the mixture into cold deionized water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any unreacted urea or ammonium salts.

-

-

Purification:

-

The crude product can be further purified by recrystallization.[9] A mixture of ethyl acetate and hexanes is a common choice for recrystallizing aromatic amides.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed.

-

Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point determination.

Data Presentation

The following table provides a template for recording and comparing experimental data for the microwave-assisted synthesis of 2,4-Bis(trifluoromethyl)benzamide under various conditions. The values presented are hypothetical and should be replaced with experimental results.

| Entry | Ammonia Source | Solvent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |

| 1 | Urea | None | 150 | 15 | 85 | >95 |

| 2 | Conc. NH₄OH | DMF | 120 | 20 | 78 | >95 |

| 3 | Urea | DMSO | 160 | 10 | 92 | >95 |

| 4 | Conc. NH₄OH | None | 180 | 10 | 75 | >90 |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis of 2,4-Bis(trifluoromethyl)benzamide.

Caption: Workflow for the microwave-assisted synthesis of 2,4-Bis(trifluoromethyl)benzamide.

References

- 1. Microwave Assisted Catalytic Amidation of Organic Amines with Carboxylic Acids - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Direct amidation of carboxylic acids via microwave-assisted synthesis: Greener organic laboratory options [morressier.com]

- 7. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 2,4-Bis(trifluoromethyl)benzamide in the Synthesis of Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzamide and its derivatives are key structural motifs in the development of potent and selective enzyme inhibitors. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the compound's lipophilicity, metabolic stability, and binding interactions with target enzymes. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of enzyme inhibitors derived from this scaffold, with a particular focus on Sirtuin 2 (SIRT2), a promising therapeutic target for neurodegenerative diseases and cancer.